Urapidil
Overview
Description
Urapidil is a sympatholytic antihypertensive drug primarily used to manage high blood pressure. It functions as an alpha-1 adrenoceptor antagonist and a serotonin 5-HT1A receptor agonist . This dual mechanism allows it to lower blood pressure without causing reflex tachycardia, a common side effect of other antihypertensive medications .
Mechanism of Action
Target of Action
Urapidil is a small molecule drug that primarily targets the ADRA1 receptor . It also acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . These receptors play a crucial role in regulating blood pressure and urinary function .
Biochemical Pathways
This compound is able to reduce inflammatory response, apoptosis and act as an antioxidant through a variety of pathways . It can treat torsion detorsion (T/D) and ischemia-reperfusion (I/R) injuries, particularly stemming from autophagy, apoptosis, and inflammation, by elevating levels of SOD, TAS, and GPx within the cell . Both SOD and GPx help to counteract the negative effects of ROS which injures tissue through lipid peroxidation and by damaging DNA .
Pharmacokinetics
This compound is readily absorbed, is subject to moderate first-pass metabolism and is eliminated primarily as metabolites of much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of this compound are reviewed . Studies on the relationship between pharmacodynamics and pharmacokinetics show that the optimum use of this compound in clinical practice depends on an understanding of the pharmacokinetic properties of the drug .
Result of Action
This compound has the ability to counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 which also plays a critical role in autophagy regulation . It also has the ability to reduce left ventricular hypertrophy, lower total peripheral resistance, improve glomerular filtration rate, and have no effect or improve lipid metabolism .
Action Environment
The action of this compound can be influenced by environmental factors like excitatory psychosocial stress and salt intake, with the consequence of an inadequately increased sympathetic tone of peripheral sympathetic nerves . Long-acting α-adrenoceptor antagonists control blood pressure during stressful events, i.e., stimulation of the sympathetic nervous system without altering the physiologic hemodynamic profile .
Biochemical Analysis
Biochemical Properties
Urapidil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an alpha-1 adrenoceptor antagonist, inhibiting the vasoconstrictor effects of catecholamines . Additionally, this compound interacts with serotonin 5-HT1A receptors, exerting a central sympatholytic effect . These interactions help in reducing blood pressure by modulating vascular resistance and sympathetic outflow.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It reduces inflammatory responses, apoptosis, and oxidative stress by elevating levels of superoxide dismutase, total antioxidant status, and glutathione peroxidase within cells . This compound also affects ion transport systems in red blood cells, enhancing the sodium cotransport system . These cellular effects contribute to its antihypertensive properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting vasoconstriction . Centrally, this compound stimulates serotonin 5-HT1A receptors, reducing sympathetic outflow and modulating the activity of cerebral centers controlling the circulatory system . These combined actions result in effective blood pressure reduction without causing reflex tachycardia.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and minimal degradation over time. Studies have shown that this compound remains stable for at least 10 days when diluted in sodium chloride solution and stored at room temperature . It is not completely stable at high temperatures and should be replaced after prolonged heat stress . Long-term effects on cellular function include sustained antihypertensive action and improved glucose and lipid metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without significant adverse effects . Higher doses may cause sedation, hypersalivation, and tremor . This compound also exhibits antiarrhythmic properties at high doses, further demonstrating its therapeutic potential .
Metabolic Pathways
This compound is extensively metabolized in the liver, with a significant portion of the dose appearing in the urine . It interacts with various enzymes involved in its metabolism, including those responsible for its biotransformation and elimination. The metabolic pathways of this compound ensure its effective clearance from the body, contributing to its pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is well absorbed orally, with a bioavailability of about 70% . This compound’s distribution is influenced by its interactions with plasma proteins and its ability to cross cellular membranes. These properties ensure its effective delivery to target sites, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urapidil involves multiple steps. One common method starts with the reaction of 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to produce 6-(3-hydroxypropylamino)-1,3-dimethyluracil. This intermediate is then reacted with thionyl chloride to form 6-(3-chloropropylamino)-1,3-dimethyluracil. Finally, this compound reacts with 1-(2-methoxyphenyl)piperazine hydrochloride to yield this compound .
Industrial Production Methods: In industrial settings, this compound hydrochloride injections are prepared by mixing this compound hydrochloride with an osmotic pressure regulator and an acid-base buffer pair. The pH is adjusted to 5.9-6.5 to enhance stability. The temperature during the preparation process is controlled to be below 60°C to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Urapidil undergoes various chemical reactions, including addition, substitution, and complexation reactions. For instance, the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by ytterbium triflate in acetonitrile, forms a key intermediate .
Common Reagents and Conditions:
Addition Reaction: Catalyzed by ytterbium triflate in acetonitrile.
Substitution Reaction: Involves thionyl chloride and 1-(2-methoxyphenyl)piperazine hydrochloride.
Major Products: The primary product of these reactions is this compound itself, which is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Scientific Research Applications
Urapidil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alpha-1 adrenoceptor antagonists and serotonin receptor agonists.
Biology: Investigated for its effects on blood pressure regulation and its potential neuroprotective properties.
Medicine: Primarily used to treat hypertension, hypertensive emergencies, and perioperative hypertension.
Industry: Developed in various dosage forms, including injections, oral capsules, and eye drops.
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor agonist activity.
Clonidine: A centrally acting antihypertensive that stimulates alpha-2 adrenoceptors, unlike urapidil’s serotonin receptor activity.
Doxazosin: Similar to prazosin but with a longer duration of action.
Uniqueness: this compound’s combination of alpha-1 adrenoceptor antagonism and serotonin 5-HT1A receptor agonism sets it apart from other antihypertensive agents. This dual action not only lowers blood pressure but also minimizes the risk of reflex tachycardia, a significant advantage over other medications .
Properties
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGLRUYEQNHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021425 | |
Record name | Urapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-75-1 | |
Record name | Urapidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urapidil [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urapidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | urapidil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urapidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URAPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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